Cefdinir Sulfoxide
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Overview
Description
Cefdinir Sulfoxide is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. This compound retains the core structure of Cefdinir but includes a sulfoxide group, which may alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefdinir Sulfoxide typically involves the oxidation of Cefdinir. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cefdinir Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction reactions can revert the sulfoxide back to the parent Cefdinir.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines.
Major Products
Oxidation: Cefdinir Sulfone.
Reduction: Cefdinir.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cefdinir Sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial activity and mechanism of action.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetic properties.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
Cefdinir Sulfoxide, like Cefdinir, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death. The presence of the sulfoxide group may influence its binding affinity and spectrum of activity.
Comparison with Similar Compounds
Similar Compounds
Cefdinir: The parent compound, a third-generation cephalosporin.
Cefditoren: Another third-generation cephalosporin with a similar mechanism of action.
Cefixime: A third-generation cephalosporin with a different side chain structure.
Uniqueness
Cefdinir Sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its biological activity. This modification can lead to differences in pharmacokinetics, stability, and spectrum of antibacterial activity compared to its parent compound and other similar cephalosporins.
Properties
Molecular Formula |
C14H13N5O6S2 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O6S2/c1-2-5-4-27(25)12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-3-26-14(15)16-6/h2-3,8,12,24H,1,4H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-,27?/m1/s1 |
InChI Key |
DCYIMCVRWITTJO-UOLOGUCOSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Origin of Product |
United States |
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